Linagliptin impurity E

Description

Significance of Impurity Research in Contemporary Pharmaceutical Science

The study of pharmaceutical impurities is critical for several reasons. Even trace amounts of impurities can influence the stability and quality of the final drug product. veeprho.com More importantly, some impurities can be toxic, mutagenic, or carcinogenic, posing direct risks to patient health. biomedres.us Therefore, a thorough understanding of the impurity profile of a drug substance is essential for ensuring its safety and effectiveness. veeprho.comglobalpharmatek.com Impurity profiling is not only a regulatory requirement but also a vital tool for process optimization in drug development, helping to identify and minimize the formation of process-related impurities. globalpharmatek.com It also aids in establishing appropriate storage conditions and shelf life by identifying potential degradation pathways. globalpharmatek.com

Regulatory Frameworks for Pharmaceutical Impurities Control: An International Perspective

To ensure the quality and safety of pharmaceutical products globally, several regulatory frameworks have been established to control the levels of impurities.

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities around the world. www.gov.uk The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, providing thresholds for reporting, identification, and qualification of impurities. europa.eugmp-compliance.orgich.org It mandates that impurities present at or above a 0.1% level should be identified. jpionline.org The ICH Q3B(R2) guideline provides similar guidance for impurities in new drug products. europa.eueuropa.eu These guidelines are crucial for ensuring a harmonized approach to impurity control across different regions. biotech-spain.com

Pharmacopoeial Standards for Active Pharmaceutical Ingredient Purity

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish official standards for drug substances and products. uspbpep.comtga.gov.au These standards include specific tests and limits for impurities to ensure the quality of pharmaceuticals. uspbpep.comdrugfuture.com The general chapters in these pharmacopoeias, such as USP's <1086> on Impurities in Drug Substances and Drug Products, provide a framework for the control of impurities. uspbpep.comuspnf.com These pharmacopoeial standards are legally binding in their respective regions and play a critical role in maintaining the quality of medicines. tga.gov.au

Overview of Linagliptin and its Impurity Profile in Pharmaceutical Development

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. nih.govresearchgate.net Like any synthetically derived active pharmaceutical ingredient, the manufacturing process of Linagliptin can give rise to several process-related impurities. nih.gov Furthermore, Linagliptin can degrade under various stress conditions, such as exposure to acid, base, oxidation, heat, and light, leading to the formation of degradation products. nih.govresearchgate.net The identification and control of these impurities are essential for ensuring the quality, safety, and efficacy of Linagliptin-containing drug products. nih.govveeprho.com Several analytical methods, primarily high-performance liquid chromatography (HPLC), have been developed to detect and quantify these impurities. rasayanjournal.co.iniajpr.comacademicstrive.com

Research Scope and Objectives for Linagliptin Impurity E Investigation

This article focuses specifically on this compound. The objective is to provide a comprehensive overview of this particular impurity, including its chemical identity, potential sources, and analytical characterization. By focusing solely on this compound, this article aims to provide a detailed and scientifically accurate resource for researchers and professionals involved in the quality control of Linagliptin.

Chemical Profile and Synthesis of this compound

This compound is recognized as a potential impurity in the manufacturing of Linagliptin. A thorough understanding of its chemical properties and formation is crucial for its effective control.

Chemical Identity and Physicochemical Properties

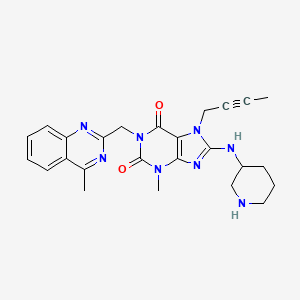

This compound is chemically known as 7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)purine-2,6-dione. nih.gov Its molecular formula is C25H28N8O2, and it has a molecular weight of approximately 472.5 g/mol . nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)purine-2,6-dione | nih.gov |

| Molecular Formula | C25H28N8O2 | nih.govbiosynth.com |

| Molecular Weight | 472.5 g/mol | nih.gov |

Potential Synthetic Pathways and Formation Mechanisms

Impurities in an active pharmaceutical ingredient can originate from various sources, including the starting materials, intermediates, and by-products of the synthesis process. veeprho.com They can also arise from the degradation of the drug substance itself. researchgate.net In the synthesis of Linagliptin, several key intermediates are used, and incomplete reactions or side reactions can lead to the formation of impurities. nih.govcbijournal.com

For instance, one of the final steps in a common synthesis route for Linagliptin involves the reaction of an intermediate with (R)-3-aminopiperidine. google.com The formation of this compound could potentially occur through related pathways or as a degradation product under specific conditions. chemicalbook.com

Analytical Characterization and Control Strategies

The detection, identification, and quantification of impurities are critical aspects of pharmaceutical quality control. A variety of analytical techniques are employed for the impurity profiling of Linagliptin.

Analytical Techniques for the Detection and Quantification of this compound

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Linagliptin and its impurities. veeprho.comiajpr.com Reverse-phase HPLC methods, often coupled with UV or photodiode array (PDA) detectors, are capable of separating and quantifying various impurities, including this compound. rasayanjournal.co.inacademicstrive.com For structural elucidation and confirmation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. nih.govniscpr.res.in

Development and Validation of Analytical Methods

Analytical methods used for impurity testing must be validated according to ICH guidelines (specifically ICH Q2(R1) on Validation of Analytical Procedures) to ensure they are accurate, precise, specific, and robust. nih.gov This validation process is essential to guarantee the reliability of the data generated for impurity control.

Setting Acceptance Criteria for this compound

The acceptance criteria, or permissible limits, for any given impurity are established based on the ICH Q3A(R2) and Q3B(R2) guidelines. europa.eueuropa.eu These limits are determined by the maximum daily dose of the drug and the potential toxicity of the impurity. The qualification of an impurity, which involves gathering and evaluating data to establish its biological safety, is required if it is present at a level above the identification threshold. ich.org

Structure

2D Structure

Properties

Molecular Formula |

C25H28N8O2 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30) |

InChI Key |

DOQKYHYFAIBWOA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Origin of Product |

United States |

Mechanistic Understanding of Linagliptin Impurity E Formation

Elucidation of Synthetic Process-Related Impurity Formation Pathways

The emergence of Linagliptin Impurity E is a direct consequence of the intricacies of the chemical reactions employed during the synthesis of Linagliptin.

The synthesis of Linagliptin typically involves the reaction of a key intermediate, often a bromo-substituted xanthine (B1682287) derivative, with (R)-3-aminopiperidine. The desired reaction is a nucleophilic substitution where the secondary amine of the piperidine (B6355638) ring displaces the bromo group on the xanthine core. However, a competing reaction pathway can occur where the primary amino group of (R)-3-aminopiperidine acts as the nucleophile, leading to the formation of the regioisomeric Impurity E. researchgate.net This side reaction results in a different connectivity of the piperidine moiety to the purine (B94841) scaffold.

The purity of the starting materials is paramount in controlling the levels of Impurity E. The key starting material, (R)-3-aminopiperidine, possesses two nucleophilic nitrogen atoms: a primary and a secondary amine. The inherent reactivity of both sites creates a predisposition for the formation of the regioisomeric impurity. The presence of any impurities within the xanthine intermediate that could enhance the reactivity of the primary amine on the piperidine would also contribute to higher levels of Impurity E.

The choice of base and solvent system during the coupling reaction can significantly influence the ratio of Linagliptin to Impurity E. The reaction conditions, including temperature and reaction time, must be carefully optimized to favor the formation of the desired product over the isomeric by-product. While specific catalysts for the formation of Impurity E are not intentionally added, the reaction environment can inadvertently promote its generation.

This compound is a classic example of a by-product generated from a side reaction. The primary amino group of (R)-3-aminopiperidine competes with the secondary amine for the reaction site on the xanthine intermediate. This competition is a fundamental aspect of the reaction mechanism and a primary contributor to the presence of this impurity. Incomplete reaction of the starting materials could also lead to a more complex impurity profile, although the direct formation of Impurity E is a result of an alternative reaction pathway rather than an incomplete one.

Table 1: Key Reaction for the Formation of Linagliptin and Impurity E

| Reactants | Desired Product (Linagliptin) | By-product (this compound) |

| Bromo-xanthine intermediate + (R)-3-aminopiperidine | Reaction at the secondary amine of the piperidine ring | Reaction at the primary amine of the piperidine ring |

Advanced Analytical Methodologies for Linagliptin Impurity E Profiling and Quantification

Chromatographic Separation Techniques for Impurity E Resolution

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, offering powerful tools to separate, identify, and quantify trace-level components within a complex drug matrix. academicpublish.org For Linagliptin and its related substances, including Impurity E, liquid and gas chromatography techniques are extensively utilized.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Linagliptin and its impurities due to its precision, adaptability, and suitability for non-volatile compounds. academicpublish.org The development of a stability-indicating HPLC method is a key objective, ensuring that the analytical procedure can effectively separate the API from any process-related impurities and degradation products that might form under various stress conditions. humanjournals.compnrjournal.com

Method development for Linagliptin impurities often involves screening various stationary phases (columns), mobile phase compositions (including pH and organic modifiers), and detection wavelengths to achieve optimal separation. nih.govscispace.com A primary goal is to attain sufficient resolution between all known impurities, including Impurity E, and the main Linagliptin peak. humanjournals.com For instance, during one method development process, five new process-related impurities were detected by HPLC, necessitating their identification, synthesis, and characterization to serve as reference standards for method validation. nih.gov The validation of these analytical methods is performed according to ICH guidelines to ensure they are specific, accurate, precise, and robust. mdpi.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Linagliptin and its impurities. academicstrive.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity.

The development of a robust RP-HPLC method requires careful optimization of several critical parameters. A mixture of buffers (such as phosphate (B84403) or formate) and organic solvents like acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are typically used as the mobile phase. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to effectively separate a wide range of impurities with different polarities. nih.govnih.gov The column temperature is also a critical parameter, with temperatures around 45 °C being used to improve peak shape and resolution. nih.gov UV detection is commonly performed at wavelengths between 222 nm and 294 nm. humanjournals.comresearchgate.net

Several studies have detailed specific RP-HPLC parameters for the separation of Linagliptin and its related substances. These methods are designed to be stability-indicating, capable of resolving degradation products from the API and other process impurities. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax SB-Aq (250 × 4.6 mm, 5 µm) nih.gov | Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) nih.gov | Thermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm) researchgate.net |

| Mobile Phase A | 0.02M KH₂PO₄ buffer (pH 3.0 with OPA) nih.gov | 0.1% Methanoic acid (pH 2.5) nih.gov | 0.1% Formic acid (pH 3.5) researchgate.net |

| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) mdpi.com | Acetonitrile nih.gov | Acetonitrile researchgate.net |

| Elution Mode | Gradient nih.gov | Gradient nih.gov | Gradient researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 1.5 mL/min nih.gov | Not Specified |

| Column Temperature | 45 °C nih.gov | 55 °C nih.gov | Not Specified |

| Detection Wavelength | 225 nm nih.gov | 225 nm nih.gov | Not Specified |

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and higher resolution compared to traditional HPLC. academicstrive.comnih.gov This technique is particularly advantageous for high-throughput testing in quality control settings and for resolving closely eluting impurities. academicstrive.com

UPLC systems operate at higher pressures and are designed to minimize band broadening, resulting in sharper peaks and improved sensitivity. researchgate.net For Linagliptin, UPLC methods have been successfully employed to investigate its degradation profile under various stress conditions, such as acid and peroxide exposure. nih.gov The enhanced resolution of UPLC is critical for separating complex mixtures of degradation products. nih.gov These methods are often coupled with mass spectrometry (UPLC-MS) for the structural characterization and identification of unknown impurities. nih.govnih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) nih.gov | Agilent® C18 Eclipse Plus RRHD (50 mm x 2.1 mm x 1.8 µm) researchgate.net |

| Mobile Phase A | Alkaline pH buffer nih.gov | 0.1% Formic acid (pH 3.5) researchgate.net |

| Mobile Phase B | Acetonitrile nih.gov | Methanol researchgate.net |

| Elution Mode | Gradient nih.gov | Isocratic (50:50, v/v) researchgate.net |

| Flow Rate | Not Specified | 0.2 mL/min researchgate.net |

| Column Temperature | Not Specified | 30 °C researchgate.net |

| Detection | Photo Diode Array (PDA) / Mass Spectrometry (MS) nih.gov | UV / MS researchgate.net |

Two-dimensional HPLC (2D-HPLC) is a powerful technique used to increase peak capacity and resolve highly complex samples that are intractable by one-dimensional chromatography. In 2D-HPLC, a fraction (or fractions) from the first dimension separation is transferred to a second column with different separation characteristics (orthogonality), where it undergoes further separation. This approach is particularly useful for separating co-eluting peaks and for the detailed analysis of trace impurities in pharmaceutical products. The application of two-level factorial design in the analytical enantio-separation of Linagliptin suggests the use of advanced chromatographic strategies to resolve challenging separations, where techniques like 2D-HPLC could be explored for comprehensive impurity profiling. semanticscholar.org

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation and quantification of polar and hydrophilic compounds that are poorly retained in RP-HPLC. mdpi.com The HILIC separation mechanism involves the partitioning of analytes between an organic-rich mobile phase and a water-enriched layer on the surface of a polar stationary phase. amsbiopharma.com

In the context of Linagliptin, HILIC could be applied to resolve highly polar impurities or degradation products that may not be well-retained on C18 or other nonpolar columns. mdpi.comchromatographyonline.com HILIC offers orthogonal selectivity compared to RP-HPLC, meaning the elution order of compounds is often reversed, which is a significant advantage for resolving complex impurity profiles. chromatographyonline.com Furthermore, the use of mobile phases with high organic content in HILIC can lead to enhanced sensitivity when coupled with mass spectrometry. mdpi.comamsbiopharma.com While specific applications for Linagliptin impurity E are not extensively detailed, the principles of HILIC make it a highly suitable exploratory technique for any potential polar-related substances. academicstrive.commdpi.com

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. asianpubs.org While Linagliptin and many of its impurities are non-volatile and thus better suited for LC analysis, GC plays a crucial role in profiling volatile and semi-volatile impurities that may arise from the synthesis process, such as residual solvents or precursors. asianpubs.orgresearchgate.net

For instance, a GC method was developed for the quantitative determination of 3-aminopiperidine, a key starting material in the synthesis of Linagliptin. asianpubs.org The control of such starting materials is critical as they can be a source of impurities in the final API. The developed GC method utilized a diphenyl dimethyl polysiloxane stationary phase column with a flame ionization detector (FID) and was validated for its specificity, sensitivity, and robustness. asianpubs.orgresearchgate.net This method proves advantageous for in-process sample analysis to monitor the progress of the synthesis and ensure that levels of volatile precursors are controlled. researchgate.net this compound is itself non-volatile, but GC is essential for a comprehensive quality control strategy by monitoring the volatile substances that could influence the impurity profile of the final drug substance. biosynth.comasianpubs.org

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic and Spectrometric Characterization Techniques for Impurity E Structure Elucidation

Following separation, the definitive identification and structural elucidation of an impurity require the use of powerful spectroscopic and spectrometric techniques. These methods provide detailed information on molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.

Mass Spectrometry (MS) is an indispensable tool in impurity characterization, providing fundamental information about a molecule's mass. nih.gov When coupled with a separation technique, it allows for the determination of the molecular weights of impurities present in a drug substance. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing highly accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of a unique elemental composition, which is a critical step in identifying an unknown impurity's chemical formula. nih.gov In the analysis of Linagliptin, MS and HRMS have been instrumental in characterizing various process-related impurities by confirming their predicted molecular formulas. nih.gov

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis. nih.govsemanticscholar.org This hyphenated technique leverages the separation capabilities of LC with the sensitive and specific detection of MS. nih.gov For Linagliptin, LC-MS has been used to detect process-related impurities at levels ranging from 0.15% to 0.5%. nih.gov

The initial LC-MS analysis provides the molecular ion peak, which corresponds to the molecular weight of the eluting impurity. nih.gov To gain structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the molecular ion of the impurity is isolated and subjected to collision-induced dissociation, which breaks the molecule into smaller, characteristic fragment ions. nih.govresearchgate.net By analyzing this fragmentation pattern, chemists can deduce the structure of the impurity. This approach has been successfully applied to identify and characterize key impurities and degradation products of Linagliptin. nih.govsemanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC) enhances the speed, resolution, and sensitivity of LC separations by using columns with smaller particles. nih.gov When coupled with a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, it creates a formidable tool for impurity identification. nih.govresearchgate.net UPLC-Q-ToF-MS provides high-resolution, accurate mass data for both the precursor ion and its fragment ions. researchgate.netscispace.com

This technique was pivotal in a forced degradation study of Linagliptin, where it was used to identify and characterize the structures of degradants formed under various stress conditions like acid hydrolysis and oxidation. nih.govresearchgate.net The high mass accuracy of the Q-ToF detector allows for the confident assignment of elemental compositions to the degradation products. researchgate.net For example, in the analysis of Linagliptin, the mass spectrum from a Q-ToF instrument can confirm the molecular ion with a mass-to-charge ratio (m/z) of 473.2555, which corresponds to the expected value. scispace.com The precise mass measurements of fragment ions further aid in confirming the proposed structures of impurities. nih.govscispace.com

Table 3: Impurities Identified in Linagliptin Forced Degradation Study using LC-Q-ToF-MS

| Impurity ID | Stress Condition | Retention Time (min) | Relative Retention Time |

| AD 1 | Acid Hydrolysis | 7.008 | 1.06 |

| AD 2 | Acid Hydrolysis | 8.484 | 1.29 |

| OX 1 | Oxidation | 6.205 | 0.96 |

| OX 2 | Oxidation | 6.725 | 1.04 |

| OX 3 | Oxidation | 7.924 | 1.07 |

| OX 4 | Oxidation | 8.490 | 1.31 |

This table summarizes key degradation products of Linagliptin identified using advanced UPLC-MS techniques, showcasing the method's ability to separate and characterize stress-induced impurities. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful and sensitive technique used for determining the molecular weight of impurities and elucidating their structures through fragmentation analysis. researchgate.net In the analysis of this compound, ESI is typically operated in positive ionization mode, which protonates the analyte molecules to generate pseudomolecular ions, such as [M+H]⁺.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, which are fundamental for confirming the elemental composition of an impurity. nih.gov For this compound, which is an isomer of Linagliptin, HRMS would confirm that it has the identical molecular formula (C₂₅H₂₈N₈O₂) and molecular weight as the parent drug. daicelpharmastandards.com The differentiation from Linagliptin and other isomers is then achieved through tandem mass spectrometry (MS/MS). In MS/MS analysis, the [M+H]⁺ ion of the impurity is isolated and subjected to collision-induced dissociation, generating a unique fragmentation pattern. This fragmentation fingerprint provides crucial information about the molecule's structural arrangement, allowing it to be distinguished from Linagliptin.

| Parameter | Technique | Purpose and Findings | Reference |

|---|---|---|---|

| Molecular Weight Confirmation | ESI-MS / HRMS | Confirms that this compound has the same molecular weight (approx. 472.5 g/mol) and elemental composition (C₂₅H₂₈N₈O₂) as Linagliptin, consistent with it being an isomer. | daicelpharmastandards.com |

| Structural Differentiation | Tandem MS (MS/MS) | Generates a specific fragmentation pattern for the impurity. Differences in fragment ions or their relative intensities compared to Linagliptin's fragmentation pattern help in identifying the isomeric structural differences. | rawdatalibrary.net |

| Impurity Identification | LC-MS/MS | Coupling liquid chromatography with mass spectrometry allows for the separation of Impurity E from Linagliptin and other impurities, followed by its definitive identification based on retention time and mass spectral data. | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. semanticscholar.org It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. For an isomeric impurity like this compound, NMR is essential to precisely determine its unique atomic arrangement and differentiate it from the API. researchgate.net

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be compared to that of Linagliptin. While both spectra would show signals corresponding to aromatic, aliphatic, methyl, and N-H protons, the key diagnostic would be the differences in chemical shifts (δ) and spin-spin coupling patterns. nih.gov These variations directly reflect the altered electronic environment and connectivity resulting from the isomeric difference, allowing for the unambiguous identification of the impurity's structure.

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and functional group. The ¹³C-NMR spectrum of this compound would be expected to show the same number of carbon signals as Linagliptin, but with different chemical shifts for the carbons at or near the site of isomeric variation. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. nih.gov

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H-NMR | Chemical shift (δ), integration (number of protons), and coupling constants (J) | Reveals changes in the electronic environment of protons. Different chemical shifts and/or coupling patterns compared to Linagliptin confirm the isomeric structure. |

| ¹³C-NMR | Chemical shifts of unique carbon atoms | Identifies changes in the carbon framework. Shifts in the signals for carbons involved in the regioisomeric difference provide definitive structural evidence. |

| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons | Aids in the complete and accurate assignment of all signals in the ¹³C-NMR spectrum. |

For complex molecules like Linagliptin and its impurities, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of the molecule and confirming the connectivity across quaternary carbons and heteroatoms.

For this compound, these 2D NMR techniques would be instrumental in confirming the exact location of the structural variation that defines it as a regioisomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting IR spectrum provides a molecular fingerprint.

The IR spectrum of this compound would be very similar to that of Linagliptin, as they are isomers and contain the same functional groups. However, subtle differences in the positions, shapes, or intensities of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different molecular symmetry and environment caused by the isomeric arrangement. mdpi.com These minor variations can serve as a supplementary identification tool when compared against a reference standard.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relevance |

|---|---|---|---|

| Amine (N-H) | Stretching | ~3300 - 3400 | Confirms the presence of the primary amine on the piperidine (B6355638) ring. |

| Aromatic C-H | Stretching | ~3000 - 3100 | Indicates the presence of the quinazoline (B50416) and purine (B94841) ring systems. |

| Alkyne (C≡C) | Stretching | ~2100 - 2260 | Confirms the butynyl side chain. |

| Amide/Urea (C=O) | Stretching | ~1650 - 1700 | Characteristic of the xanthine (B1682287) core structure. mdpi.com |

| Aromatic C=N / C=C | Stretching | ~1500 - 1600 | Relates to the purine and quinazoline rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photo Diode Array (PDA) Detection for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical tool for the quantitative analysis of compounds that contain chromophores (light-absorbing functional groups). academicstrive.com Linagliptin and its impurities, containing extensive conjugated systems in their purine and quinazoline rings, exhibit strong UV absorbance. scispace.com

When coupled with High-Performance Liquid Chromatography (HPLC), a UV-Vis detector, particularly a Photo Diode Array (PDA) detector, is invaluable for impurity profiling. researchgate.net An HPLC method is used to separate Linagliptin from Impurity E and other related substances. As each compound elutes from the column, it passes through the PDA detector.

Quantification: The detector measures the absorbance at a specific wavelength, typically the absorption maximum (λmax) of Linagliptin (around 295 nm), where sensitivity is highest. researchgate.netajrconline.org The area of the peak corresponding to this compound is proportional to its concentration. This allows for the precise quantification of the impurity relative to the API.

Purity Assessment: A PDA detector acquires the entire UV spectrum for every point in the chromatogram. This capability is used for peak purity analysis. By comparing the UV spectra across a single chromatographic peak (e.g., the main Linagliptin peak), it is possible to determine if it is spectrally homogeneous or if an undetected impurity, like Impurity E, is co-eluting. acgpubs.org This ensures the specificity and accuracy of the analytical method.

The limit of detection (LOD) and limit of quantitation (LOQ) for this compound can be established according to ICH guidelines, ensuring the method is sensitive enough to control the impurity at required low levels. academicstrive.comajrconline.org

Hyphenated Analytical Approaches for Comprehensive Impurity Profiling

The definitive identification and quantification of pharmaceutical impurities, such as this compound, necessitate advanced analytical strategies that provide unambiguous structural information and high sensitivity. Hyphenated analytical techniques, which couple a separation method with one or more spectroscopic detection methods, have become indispensable tools in modern pharmaceutical analysis. biosynth.comnih.gov These integrated systems leverage the strengths of each constituent technique to provide a more complete picture of a sample's composition than any single method could achieve alone.

For complex impurity profiling, the coupling of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy represents a powerful synergy. biosynth.com LC provides the initial high-resolution separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. The eluent from the LC column can then be directed to spectroscopic detectors for detailed characterization. This online or at-line integration minimizes sample handling, reduces the risk of contamination or degradation, and allows for the analysis of minute quantities of an impurity directly within a complex matrix. chemicea.com

The primary advantage of hyphenated approaches is the acquisition of orthogonal data sets—retention time, mass-to-charge ratio, fragmentation patterns, and nuclear magnetic resonance spectra—for each separated component. This multi-faceted data is crucial for the unequivocal structural elucidation of unknown or unexpected impurities that may arise during synthesis, degradation, or storage. nih.gov

The integration of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) into a single analytical platform (LC-NMR-MS) offers an unparalleled depth of chemical information for the structural characterization of impurities like this compound. This triple-hyphenation technique provides a comprehensive, multi-dimensional analysis from a single chromatographic run, combining separation with definitive structural identification capabilities.

In an LC-NMR-MS system, the effluent from the LC column is typically split. A small portion is directed to the MS detector, which provides rapid, highly sensitive information on the molecular weight and elemental composition (through high-resolution MS) of the eluting compounds. daicelpharmastandards.com The majority of the effluent flows to the NMR spectrometer. This setup allows the mass spectrometer to act as a highly intelligent detector for the NMR, pinpointing the exact location of the impurity of interest in the chromatogram.

The power of this integrated approach is particularly evident when dealing with structurally complex molecules and isomers, which are common in pharmaceutical impurity profiles. This compound, identified as (R)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-3,7-dihydro-1H-purine-2,6-dione, is a regioisomer of Linagliptin. Such isomers have the same mass and often similar fragmentation patterns, making their distinction by MS alone challenging. In this scenario, NMR becomes the definitive tool. By acquiring detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra, the precise connectivity of atoms within the molecule can be established, allowing for the unambiguous differentiation between isomers and the complete structural confirmation of the impurity.

The data obtained from an LC-NMR-MS analysis is multi-dimensional, providing a robust foundation for impurity identification as detailed in the table below.

| Analytical Technique | Data Acquired | Information Provided for this compound |

| Liquid Chromatography (LC) | Retention Time (t R ) | Provides the specific time at which the impurity elutes from the column, separating it from Linagliptin and other related substances. |

| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Confirms the molecular weight of the impurity (472.54 g/mol ). High-resolution MS (HRMS) can determine the elemental formula (C25H28N8O2). |

| MS/MS Fragmentation Pattern | Provides structural fragments of the impurity, offering clues to its substructures and how they are connected. | |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR Chemical Shifts & Couplings | Reveals the number and environment of protons, helping to map the molecular structure and differentiate it from the API. |

| ¹³C NMR Chemical Shifts | Determines the number and type of carbon atoms in the impurity's structure. | |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (¹H-¹H), protons and carbons (¹H-¹³C), and long-range correlations, enabling a complete and unambiguous structural assignment. |

While the sensitivity of NMR is inherently lower than that of MS, advancements in cryogenically cooled probes and microcoil technology have significantly improved detection limits, making the analysis of trace impurities feasible. daicelpharmastandards.com The integration of these three powerful techniques provides a definitive, information-rich platform critical for the comprehensive profiling and unequivocal identification of impurities such as this compound, ensuring the quality and safety of the final drug product.

Isolation, Identification, and Structural Elucidation of Linagliptin Impurity E

Strategies for Impurity Isolation and Enrichment

The isolation of Linagliptin impurity E leverages a combination of advanced chromatographic methods, selective extraction, and classical purification techniques. These strategies are designed to exploit the physicochemical differences between the impurity and the parent Linagliptin molecule.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for isolating pharmaceutical impurities. niscpr.res.in This method allows for the separation of components from a complex mixture on a larger scale compared to analytical HPLC, yielding high-purity fractions of the target impurity. For this compound, a reversed-phase prep-HPLC method is typically employed. niscpr.res.inresearchgate.net The process involves injecting a concentrated solution of the crude Linagliptin mixture onto a column packed with a stationary phase, such as octadecylsilane (B103800) (C18). niscpr.res.innih.gov A gradient elution using a mobile phase system, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724), facilitates the separation. niscpr.res.innih.gov As the mobile phase composition changes, compounds elute from the column at different times based on their relative hydrophobicity, allowing for the collection of the fraction containing the purified Impurity E. waters.com In some cases, flash chromatography may also be utilized as an initial purification step following synthesis. researchgate.net

Table 1: Representative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Specification |

|---|---|

| Instrument | Preparative HPLC System with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 x 50 mm, 10 µm) niscpr.res.in |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water niscpr.res.in |

| Mobile Phase B | Acetonitrile niscpr.res.in |

| Elution Mode | Gradient |

| Flow Rate | Adjusted for preparative scale (e.g., 50-100 mL/min) |

| Detection | UV at 225 nm google.com |

| Sample Preparation | Crude Linagliptin dissolved in diluent (e.g., 90:10 Water:Acetonitrile) niscpr.res.in |

Solid-Phase Extraction (SPE) serves as an effective technique for sample clean-up and selective enrichment of impurities prior to chromatographic analysis or isolation. For this compound, a mixed-mode cation exchange (MCX) SPE cartridge is particularly useful. researchgate.net This type of sorbent contains both reversed-phase (e.g., C8 or C18) and strong cation-exchange functional groups. The strategy leverages the basic nature of the piperidine (B6355638) moiety in the impurity.

The process involves conditioning the cartridge, loading the sample solution (typically dissolved and pH-adjusted), washing away neutral and acidic components, and finally eluting the retained basic impurity with a solvent mixture designed to disrupt both the hydrophobic and ionic interactions. For instance, after loading the sample, a wash with a low-pH buffer can ensure the basic impurity is protonated and strongly retained by the cation-exchange mechanism, while a subsequent wash with an organic solvent like methanol (B129727) can remove non-polar, non-basic impurities. nih.gov The final elution is achieved using a solvent containing a base, such as ammonium (B1175870) hydroxide (B78521) in methanol, which neutralizes the impurity and releases it from the sorbent. waters.com This selective enrichment significantly reduces the complexity of the mixture for the final purification step.

Table 2: General Protocol for SPE Enrichment of this compound

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | Methanol, followed by Water | To activate the sorbent's functional groups. |

| Equilibration | Acidic Buffer (e.g., Formic Acid) | To prepare the sorbent for ionic retention. |

| Sample Loading | Sample dissolved in an acidic aqueous solution | To retain basic compounds like Impurity E. |

| Wash 1 | Acidic Buffer | To remove polar, non-retained compounds. |

| Wash 2 | Methanol | To remove hydrophobically bound, non-basic impurities. |

| Elution | 5% Ammonium Hydroxide in Methanol | To disrupt ionic and hydrophobic interactions and elute the target impurity. |

Recrystallization is a classical yet powerful purification technique used to control the levels of process-related impurities and, in some cases, to isolate them from mother liquors. nih.gov The principle relies on the differences in solubility between the main compound and the impurity in a specific solvent or solvent system at varying temperatures. During the synthesis of Linagliptin, specific impurities can be controlled and reduced to acceptable levels by recrystallizing the final product from a suitable solvent, such as toluene (B28343). nih.gov

For isolation purposes, the mother liquor—the solution remaining after the crystallization of the bulk Linagliptin—is enriched with more soluble impurities. This enriched solution can be concentrated, and a different solvent system can be applied to induce the crystallization of the target impurity. Solvent systems reported for the purification and crystallization of Linagliptin include toluene in combination with methanol or methyl-t-butyl ether, and ethyl acetate (B1210297) with methanol, which can be adapted for the selective crystallization of Impurity E. asianpubs.orggoogle.com

Confirmation of Impurity E Identity Through Integrated Spectral Data Analysis

Once this compound is isolated with a high degree of purity, its chemical structure must be unequivocally confirmed. This is achieved through a combination of powerful spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.netresearchgate.net

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a compound with very high accuracy, allowing for the calculation of its molecular formula. nih.gov For this compound (C₂₅H₂₈N₈O₂), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 473.2411 Da. nih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze the resulting pieces, providing clues to its structural connectivity. researchgate.net The fragmentation pattern of Impurity E is expected to show characteristic losses related to its structural motifs. Key fragmentation pathways would likely involve the cleavage of the C-N bond linking the piperidine ring to the purine (B94841) core and subsequent fragmentations of the quinazoline (B50416) and butynyl groups.

Table 3: Predicted Mass Spectrometric Fragmentation of this compound [M+H]⁺

| m/z (Predicted) | Proposed Fragment Structure/Identity |

|---|---|

| 473.2 | [M+H]⁺: Protonated molecular ion |

| 374.2 | [M+H - C₅H₉N]⁺: Loss of the piperidin-3-amine (B1201142) moiety |

| 317.1 | [M+H - C₉H₈N₂]⁺: Loss of the 2-methyl-quinazoline group |

| 159.1 | [(4-methylquinazolin-2-yl)methyl]⁺: Fragment corresponding to the quinazoline methyl group |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in organic chemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to map out the complete carbon-hydrogen framework of the molecule. pnrjournal.com The chemical shifts (δ) of the protons and carbons in Impurity E will differ slightly but characteristically from those of Linagliptin, particularly for the nuclei in and around the piperidine ring, reflecting the different point of attachment to the purine core. researchgate.net

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinazoline ring, the protons of the piperidine ring, the methyl group on the purine, the methyl group on the butynyl chain, and the various methylene (B1212753) protons. nih.gov The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Table 4: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-7.5 | m | 4H | Quinazoline aromatic protons |

| ~5.5 | s | 2H | -N-CH₂ -Quinazoline |

| ~4.9 | q | 2H | -CH₂ -C≡C-CH₃ |

| ~3.8-2.8 | m | 5H | Piperidine ring protons |

| ~3.6 | s | 3H | Purine N-CH₃ |

| ~2.7 | s | 3H | Quinazoline-CH₃ |

| ~1.8 | t | 3H | -CH₂-C≡C-CH₃ |

Table 5: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168, ~160 | Quinazoline C=N |

| ~156, ~154, ~151 | Purine C=O and C=N |

| ~150-122 | Aromatic carbons |

| ~105 | Purine C8 |

| ~80, ~75 | Alkyne carbons (-C≡C-) |

| ~52, ~48, ~46, ~32, ~24 | Piperidine ring carbons |

| ~48 | -N-C H₂-Quinazoline |

| ~36 | -C H₂-C≡C-CH₃ |

| ~30 | Purine N-C H₃ |

| ~22 | Quinazoline-C H₃ |

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| Linagliptin | Parent Drug |

| This compound | Subject of Analysis |

| Acetonitrile | Chromatographic Mobile Phase, Solvent |

| Methanol | Chromatographic Mobile Phase, Solvent |

| Toluene | Recrystallization Solvent |

| Ethyl Acetate | Recrystallization Solvent |

| Methyl-t-butyl ether | Recrystallization Solvent |

| Trifluoroacetic Acid | Mobile Phase Additive |

| Ammonium Hydroxide | SPE Elution Modifier |

| Formic Acid | SPE Equilibration Buffer |

Comparative Analysis with Synthetically Prepared this compound Reference Standards

The definitive identification of an impurity detected in a drug substance is achieved through a rigorous comparative analysis against a synthetically prepared and highly characterized reference standard. This process ensures the structural identity of the impurity and allows for its accurate quantification in routine quality control testing. For this compound, this involves comparing the analytical data of the impurity isolated from the Linagliptin drug substance with that of a purpose-synthesized this compound reference material.

The primary method for this comparison is High-Performance Liquid Chromatography (HPLC). A common practice involves the co-injection of the isolated impurity with the synthetic reference standard. The appearance of a single, symmetrical peak in the resulting chromatogram provides strong evidence that the two substances are identical. The retention times of the isolated impurity and the synthetic standard are expected to be identical under the same chromatographic conditions. pnrjournal.com

Further confirmation is obtained by comparing the spectral data from various analytical techniques. These techniques provide a detailed fingerprint of the molecule, allowing for an unambiguous structural confirmation. The data obtained for the isolated impurity must be concordant with the data from the synthetic reference standard.

Key analytical techniques used for this comparative analysis include:

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The mass spectra of both the isolated impurity and the synthetic standard should show the same molecular ion peak. For this compound, this corresponds to a molecular weight of approximately 472.54 g/mol . biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and signal integrations of the isolated impurity must match those of the synthetic reference standard. nih.gov

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule. The IR spectra of the isolated and synthetic samples should exhibit absorption bands at the same wavenumbers. nih.gov

The following table illustrates the type of comparative data that would be generated to confirm the identity of this compound.

Table 1: Illustrative Comparative Analytical Data for this compound

| Analytical Technique | Parameter | Isolated this compound | Synthetic this compound Reference Standard | Concordance |

| HPLC | Retention Time (min) | e.g., 12.5 | e.g., 12.5 | Yes |

| Co-injection | Single Peak | Single Peak | Yes | |

| Mass Spectrometry (MS) | Molecular Ion (m/z) | e.g., 473.2 [M+H]⁺ | e.g., 473.2 [M+H]⁺ | Yes |

| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ, ppm) | e.g., 8.24 (d), 7.91 (t), 5.30 (s), 3.38 (s), 1.77 (s) | e.g., 8.24 (d), 7.91 (t), 5.30 (s), 3.38 (s), 1.77 (s) | Yes |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical Shift (δ, ppm) | e.g., 160.5, 156.8, 151.2, 148.9, 115.6, 79.8, 48.5, 29.1 | e.g., 160.5, 156.8, 151.2, 148.9, 115.6, 79.8, 48.5, 29.1 | Yes |

| IR (KBr, cm⁻¹) | Absorption Bands | e.g., 3329, 2942, 2230, 1699, 1651 | e.g., 3329, 2942, 2230, 1699, 1651 | Yes |

Note: The data presented in this table is illustrative and based on typical values found in the literature for similar compounds. It serves to demonstrate the principle of comparative analysis.

Elucidation of Stereochemical Aspects of this compound (if applicable)

The stereochemistry of a pharmaceutical impurity is a critical aspect of its characterization, as different stereoisomers can exhibit different pharmacological and toxicological properties. Linagliptin itself is a chiral molecule, with the chirality centered at the 3-position of the aminopiperidine ring.

For this compound, the chemical structure has been elucidated, and its stereochemistry has been defined. The accepted chemical name for this compound is (R)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-3,7-dihydro-1H-purine-2,6-dione . daicelpharmastandards.comclearsynth.comchemicea.com

The stereochemical designator (R) in the IUPAC name explicitly defines the configuration at the chiral center on the piperidine ring. This indicates that the amino group at the 3-position of the piperidine moiety has an R-configuration. This is the same stereochemical configuration as the active pharmaceutical ingredient, Linagliptin.

The confirmation of this stereochemistry is typically achieved during the synthesis of the reference standard, using stereochemically controlled starting materials or synthetic routes. Chiral analytical techniques, such as chiral HPLC or chiral capillary electrophoresis, can be employed to confirm the enantiomeric purity of the reference standard and to ensure that the impurity found in the drug substance possesses the same stereochemical configuration. mdpi.com The SMILES string for this compound, CC#CCN1C2=C(N=C1N[C@@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C, also denotes this specific stereochemistry. biosynth.com

Development and Validation of Quantitative Methods for Linagliptin Impurity E

Method Development Principles for Impurity E Quantification

Method development for the quantification of Linagliptin impurity E focuses on creating a precise, accurate, and reliable analytical procedure, typically using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The goal is to achieve clear separation and sensitive detection of the impurity from the main Linagliptin peak and other related substances.

The cornerstone of a successful quantitative method is the chromatographic system's ability to separate all components of interest. The selection of the column, mobile phase, and flow rate is critical for achieving the desired resolution.

Chromatographic Columns: Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing Linagliptin and its impurities. Columns with a C18 (octadecylsilane) stationary phase are frequently employed due to their versatility and effectiveness in separating compounds of moderate polarity. academicstrive.com For instance, columns such as the Zorbax SB-Aq (250 × 4.6 mm, 5 µm) and UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) have been successfully used for the separation of Linagliptin and its related substances. nih.govmdpi.com The choice of column depends on the specific requirements of the analysis, with UPLC columns offering higher resolution and faster analysis times. nih.gov

Mobile Phases: The mobile phase composition is adjusted to optimize the separation. A typical mobile phase for Linagliptin impurity analysis consists of a mixture of an aqueous buffer and an organic solvent. Common choices include phosphate (B84403) buffers (e.g., 0.02M KH₂PO₄) adjusted to an acidic pH (e.g., pH 3.0) as the aqueous phase (Mobile Phase A) and an organic modifier like acetonitrile (B52724) (ACN) or a mixture of acetonitrile and methanol (B129727) (MeOH) as the organic phase (Mobile Phase B). nih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to elute all impurities with good peak shape and resolution. nih.govnih.gov

Flow Rates: The flow rate affects the analysis time and the efficiency of the separation. For standard HPLC methods using 4.6 mm internal diameter columns, flow rates are typically around 1.0 mL/min. nih.gov In UPLC systems, which use smaller particle size columns, lower flow rates, such as 0.6 mL/min, are common. researchgate.net The flow rate is optimized to achieve a balance between resolution and run time.

Table 1: Example Chromatographic Conditions for Linagliptin Impurity Analysis

| Parameter | Condition Example 1 | Condition Example 2 |

|---|---|---|

| Column | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) mdpi.com | UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.02M KH₂PO₄ buffer (pH 3.0) nih.gov | Alkaline pH buffer nih.gov |

| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) nih.gov | Acetonitrile nih.gov |

| Elution Mode | Gradient nih.gov | Gradient nih.gov |

| Flow Rate | 1.0 mL/min | 0.6 mL/min researchgate.net |

| Column Temperature | 45 °C nih.gov | 30 °C |

Accurate quantification relies on sensitive and specific detection of the analyte. For Linagliptin and its impurities, which contain chromophoric groups, UV detection is the standard approach.

Detector Wavelengths: A photodiode array (PDA) detector is often used as it can monitor multiple wavelengths simultaneously and provide spectral data to assess peak purity. The selection of the detection wavelength is a critical step. While some methods use a single wavelength that provides a good response for both the API and its impurities, others may use different wavelengths optimized for specific substances. Wavelengths such as 225 nm and 238 nm have been reported for the simultaneous determination of Linagliptin and its related substances. mdpi.comnih.govimpactfactor.org The final choice is based on achieving the best signal-to-noise ratio for the impurity at its specification limit.

Sensitivity: The method must be sensitive enough to detect and quantify this compound at very low levels, typically corresponding to the reporting threshold defined by ICH guidelines (e.g., 0.05%). The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). impactfactor.org The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govimpactfactor.org For impurities, the LOQ is often established at a level of approximately 0.05% with respect to the API concentration. nih.gov

Method Validation According to ICH Guidelines Q2(R1) for Analytical Procedures

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. ich.orgeuropa.eu The validation process for a quantitative impurity test is rigorously defined by the ICH Q2(R1) guideline, which outlines the necessary validation characteristics to be investigated. impactfactor.orgresearchgate.net These include specificity, linearity, range, accuracy, and precision. pnrjournal.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. academicstrive.comeuropa.eu

To demonstrate specificity, a solution containing Linagliptin, Impurity E, and other known related substances is analyzed. The method is considered specific if it can produce a well-resolved peak for Impurity E, separate from all other components. researchgate.net Forced degradation studies are also a key part of establishing specificity. In these studies, the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. nih.gov The analytical method must be able to separate Impurity E from any degradants formed, proving its stability-indicating nature. mdpi.com

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. impactfactor.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. mdpi.com

For an impurity quantification method, the linearity is typically assessed over a range from the LOQ to 150% or 200% of the impurity's specification limit. nih.govmdpi.com A series of solutions of Impurity E at different concentrations are prepared and analyzed. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. The method is considered linear if the correlation coefficient (r) or coefficient of determination (R²) is greater than 0.99. nih.govnih.gov

Table 2: Example Linearity Data for this compound

| Concentration Level (% of Specification) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| LOQ (~33%) | 0.25 | 5,250 |

| 50% | 0.375 | 7,800 |

| 75% | 0.563 | 11,750 |

| 100% | 0.75 | 15,600 |

| 125% | 0.938 | 19,550 |

| 150% | 1.125 | 23,400 |

| Correlation Coefficient (r) | > 0.999 |

Accuracy and precision are fundamental to ensuring the reliability of the quantitative results.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. academicstrive.com For impurity quantification, accuracy is determined by spiking the drug product placebo with known amounts of Impurity E at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The analysis is performed in triplicate at each level, and the percentage recovery of the impurity is calculated. Acceptance criteria for recovery are typically within the range of 80.0% to 120.0%. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. academicstrive.com It is evaluated at two levels:

Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples, spiked with Impurity E at the 100% specification level, under the same operating conditions over a short interval of time.

Intermediate Precision: This evaluates the method's reliability under variations within the same laboratory, such as using different analysts, different equipment, or performing the analysis on different days. nih.gov

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity analysis, the %RSD should typically be not more than 10.0%. nih.gov

Table 3: Example Accuracy and Precision Data for this compound

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Accuracy (% Recovery) | LOQ Level | 80.0% - 120.0% nih.gov | 98.5% |

| 100% Level | 101.2% | ||

| 150% Level | 102.1% | ||

| Precision - Repeatability (%RSD, n=6) | 100% Level | ≤ 10.0% nih.gov | 1.5% |

| Precision - Intermediate (%RSD) | 100% Level | ≤ 10.0% nih.gov | 1.8% |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For trace analysis of this compound, these values are determined to ensure that even minute levels of the impurity can be accurately monitored.

The determination of LOD and LOQ is typically performed based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. nih.gov

In a study developing a stability-indicating HPLC method for Linagliptin and its impurities, the LOD and LOQ were established for several related compounds. While specific data for Impurity E is not singled out, the methodologies are applicable. For instance, one study reported an LOD of 0.0194 μg/mL and an LOQ of 0.0588 μg/mL for a Linagliptin-related impurity using an RP-HPLC method. Another study focusing on potential genotoxic impurities in Linagliptin established an LOD of 4.46 ppm and an LOQ of 14.87 ppm for 4-dimethylaminopyridine. semanticscholar.org A separate analysis determined the LOD and LOQ for Linagliptin to be 0.17854 µg/mL and 0.54105 µg/mL, respectively. impactfactor.org

Table 1: Representative LOD and LOQ Values for Linagliptin and Related Impurities

| Analyte | LOD | LOQ | Method |

|---|---|---|---|

| Linagliptin Impurity | 0.0194 µg/mL | 0.0588 µg/mL | RP-HPLC |

| 4-dimethylaminopyridine | 4.46 ppm | 14.87 ppm | HILIC |

| Linagliptin | 0.17854 µg/mL | 0.54105 µg/mL | RP-HPLC |

These values demonstrate the high sensitivity of the developed analytical methods, which are capable of detecting and quantifying impurities at very low concentrations, ensuring the purity of the final drug product. impactfactor.orgbohrium.com

Robustness Evaluation for Method Transferability and Reliability

Robustness testing is a critical component of analytical method validation, demonstrating the reliability of a method with respect to deliberate, minor variations in its parameters. academicstrive.com This ensures the method's transferability between different laboratories and instruments without a negative impact on its performance. scilit.com

For the analysis of this compound, robustness is typically evaluated by intentionally varying critical method parameters such as:

pH of the mobile phase

Column temperature

Flow rate

Mobile phase composition

The effect of these variations on critical method attributes, such as peak resolution, tailing factor, and theoretical plates, is then assessed. A method is considered robust if the results remain within the system suitability criteria despite these small changes. impactfactor.orgacademicstrive.com

One study on a stability-indicating method for Linagliptin investigated the effect of varying the flow rate, mobile phase composition, and column oven temperature. The results showed that minor adjustments to these parameters did not significantly affect the resolution between Linagliptin and its impurities, confirming the method's robustness. scilit.com

Table 2: Example of Robustness Study Parameters for a Linagliptin HPLC Method

| Parameter | Variation | Acceptance Criteria |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | System suitability criteria met |

| Column Temperature | ± 2 °C | System suitability criteria met |

| Mobile Phase pH | ± 0.1 units | System suitability criteria met |

System Suitability Testing Protocols

System suitability testing (SST) is an integral part of any analytical procedure, designed to verify that the chromatographic system is performing adequately for the intended analysis. bohrium.com For the quantitative determination of this compound, SST is performed before the analysis of any samples.

Typical SST parameters include:

Tailing factor (Asymmetry): To ensure peak symmetry.

Theoretical plates (N): To measure column efficiency.

Resolution (Rs): To confirm the separation of the impurity from Linagliptin and other components.

Relative standard deviation (RSD) of replicate injections: To demonstrate injection precision.

For instance, a common SST protocol for a Linagliptin impurity analysis might require a tailing factor of less than 2.0, a theoretical plate count of more than 2000, and a resolution of greater than 2.0 between the impurity and the main peak. The RSD for five replicate injections of a standard solution should typically be less than 2.0%.

Table 3: Typical System Suitability Parameters for Linagliptin Impurity Analysis

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution | ≥ 2.0 |

| RSD of Peak Area (n=5) | ≤ 2.0% |

Application of Quality by Design (QbD) in Analytical Method Development for Impurity E

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. sem.com.tr The application of QbD principles to analytical method development, known as Analytical QbD (AQbD), results in more robust and reliable methods. ijpca.orgufms.br

For this compound, an AQbD approach involves defining the analytical target profile (ATP), identifying critical method attributes (CMAs) and critical method parameters (CMPs), and establishing a design space and control strategy. sem.com.tr

Design of Experiments (DoE) for Understanding Critical Method Parameters and Attributes

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently explore the effects of multiple factors and their interactions on a response. acs.orgresearchgate.net In the context of developing an analytical method for this compound, DoE is employed to understand the relationship between critical method parameters (CMPs) and critical method attributes (CMAs). nih.govmdpi.com

CMPs for an HPLC method could include factors like the percentage of organic solvent in the mobile phase, the pH of the buffer, and the column temperature. scilit.com CMAs, or the desired method responses, would include resolution between Linagliptin and Impurity E, peak tailing, and analysis time. mdpi.com

A full factorial or fractional factorial design can be used to systematically vary the CMPs and observe their impact on the CMAs. acs.orgresearchgate.net The data from these experiments are then used to build a mathematical model that describes the relationship between the factors and responses. This model helps in identifying the optimal chromatographic conditions and establishing a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

Table 4: Example of a DoE for HPLC Method Development for this compound

| Critical Method Parameter (CMP) | Low Level | High Level |

|---|---|---|

| Acetonitrile Concentration (%) | 30 | 40 |

| pH of Buffer | 3.0 | 4.0 |

| Column Temperature (°C) | 35 | 45 |

By applying DoE, a deeper understanding of the method is achieved, leading to the development of a more robust and reliable analytical procedure for the quantification of this compound. scilit.com

Impurity Control Strategies and Manufacturing Implications for Linagliptin Impurity E

Process Optimization for Minimizing Impurity E Formation During Linagliptin Synthesis

The formation of Linagliptin Impurity E, a regioisomer, is intrinsically linked to the specifics of the synthesis route. Minimizing its presence begins with a thorough understanding of the reaction mechanisms and the implementation of robust control strategies throughout the manufacturing process.

Enhanced Quality Control of Starting Materials and Raw Materials

The purity of starting materials is a cornerstone of effective impurity control. Impurities in raw materials can directly participate in side reactions or alter the reaction environment, leading to the formation of undesired products such as this compound. For the synthesis of linagliptin, the key starting materials generally include a xanthine (B1682287) derivative and a chiral aminopiperidine derivative.

A comprehensive quality control program for these materials is essential. This includes:

Rigorous Supplier Qualification: Establishing stringent specifications for all raw materials and ensuring that suppliers consistently meet these requirements.

Thorough Analytical Testing: Employing a battery of analytical techniques to test incoming raw materials for purity, identity, and the presence of any potential problematic impurities. High-Performance Liquid Chromatography (HPLC) is a principal tool for this purpose, capable of detecting and quantifying even trace levels of impurities.

Understanding Impurity Carry-over: Investigating how impurities in starting materials may be carried through the synthesis and contribute to the formation of this compound.

By ensuring the high purity of starting materials, the potential for side reactions leading to the formation of regioisomeric impurities is significantly reduced.

Strategic Modulation of Reaction Conditions to Suppress Impurity E Generation

The conditions under which the chemical reactions are performed play a pivotal role in directing the reaction toward the desired product and away from the formation of impurities. The generation of this compound as a regioisomer is highly dependent on the regioselectivity of the reaction step where the aminopiperidine moiety is introduced. Strategic modulation of reaction parameters is therefore a key strategy for its control.

Design of Experiments (DoE) is a powerful methodology used to systematically optimize reaction conditions. rasayanjournal.co.innih.gov By varying multiple parameters simultaneously, DoE can identify the critical process parameters that have the most significant impact on the formation of Impurity E. Key parameters that can be modulated include:

Solvent: The polarity and properties of the solvent can influence the reaction pathway and the relative rates of competing reactions.

Base: The choice and stoichiometry of the base used can be critical in controlling the regioselectivity of the reaction.

Temperature: Reaction temperature can affect the kinetics of the desired reaction versus the side reaction leading to Impurity E.

Reaction Time: Optimizing the reaction time can maximize the yield of linagliptin while minimizing the formation of impurities that may arise from prolonged reaction times or subsequent degradation.

The table below illustrates hypothetical data from a DoE study aimed at minimizing Impurity E formation.

| Parameter | Condition A | Condition B | Condition C | Impurity E Level (%) |

| Solvent | NMP | DMF | Toluene (B28343) | 0.5 |

| Base | K2CO3 | DIPEA | Na2CO3 | 0.3 |

| Temperature (°C) | 80 | 100 | 120 | 0.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Through such systematic optimization, a robust process with a well-defined operating space can be established to consistently produce linagliptin with minimal levels of Impurity E.

Implementation of In-Process Controls to Monitor and Limit Impurity E Levels

In-process controls (IPCs) are crucial for monitoring the progress of the reaction and ensuring that the level of impurities, including Impurity E, remains within acceptable limits at critical stages of the manufacturing process. nih.gov HPLC is the most widely used analytical technique for this purpose due to its high sensitivity and resolving power. nih.gov

A validated HPLC method allows for the accurate quantification of linagliptin and its impurities in samples taken directly from the reaction mixture. This provides real-time data that can be used to:

Monitor Reaction Completion: Ensure that the reaction has proceeded to the desired extent.

Track Impurity Formation: Monitor the level of Impurity E throughout the reaction. If the level exceeds a predetermined threshold, corrective actions can be taken.

Guide Downstream Processing: The impurity profile determined by IPCs can inform the requirements for subsequent purification steps.

The table below outlines typical parameters for an HPLC method used for in-process control of linagliptin impurities.

| Parameter | Specification |

| Column | C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | Gradient of phosphate (B84403) buffer and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

This table provides a general example of HPLC parameters and may vary depending on the specific method.

By implementing robust in-process controls, manufacturers can gain a deeper understanding of the process and take proactive measures to control the formation of this compound.

Advanced Purification Techniques for Linagliptin API Containing Impurity E

In cases where process optimization alone is insufficient to reduce Impurity E to the required levels, advanced purification techniques are employed. The separation of regioisomers can be challenging due to their similar physicochemical properties to the API.

Continuous-Flow Processes for Enhanced Purity

Continuous-flow manufacturing is a modern approach to chemical synthesis and purification that offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. In the context of purification, continuous-flow techniques can be highly effective for removing impurities. semanticscholar.org

Integrating purification steps, such as liquid-liquid extraction or chromatography, directly into a continuous-flow synthesis setup can allow for the efficient removal of impurities like Impurity E as they are formed. This approach can lead to a more streamlined and efficient manufacturing process, yielding a purer final product.

Organic Solvent Nanofiltration (OSN) for Impurity Removal